Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate - 781632-38-0

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate

Catalog Number: EVT-2493152
CAS Number: 781632-38-0
Molecular Formula: C17H13NO4
Molecular Weight: 295.294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid

Compound Description: This compound acts as a ligand in the formation of transition metal complexes []. Its copper complex shows promising antifungal activity [].

Relevance: This compound is structurally very similar to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate. Both share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl moiety connected to a benzoic acid derivative. The key difference is the presence of a hydroxyl group at the ortho position in 5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid and a methoxycarbonyl group at the meta position in methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate. [https://www.semanticscholar.org/paper/69020a4101cf47ea6d9dba38152ef88bc39150f4 []]

(S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and spatial arrangement [].

Relevance: This compound belongs to the same class of phthalimide derivatives as methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, sharing the core phthalimide structure (1,3-dioxo-1,3-dihydro-isoindol-2-yl). The variation lies in the substituent attached to the nitrogen of the phthalimide. [https://www.semanticscholar.org/paper/45576621676e8a8ea000c8ef5d087ec256b0d669 []]

3-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl] 5-methyl 2,6-dimethyl-4-(3-nitro­phen­yl)-1,4-dihydro­pyridine-3,5-dicarboxyl­ate

Compound Description: This compound is a nefidipine analogue []. Its crystal structure shows a flattened boat conformation for the dihydropyridine ring [].

Relevance: While this compound has a more complex structure than methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, both share the phthalimide moiety (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) as a key structural element. [https://www.semanticscholar.org/paper/a979d926a316c1aca0789b4b30215c2e6fc3ce34 []]

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters

Compound Description: This series of seven compounds was synthesized and evaluated for their antioxidant activity []. The study revealed that compounds with electron-releasing or -withdrawing groups on the phenyl ring exhibited enhanced antioxidant activity compared to unsubstituted counterparts [].

Relevance: These compounds are structurally related to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, sharing the 1,3-dioxo-1,3-dihydro-isoindol-2-yl moiety. The difference lies in the attachment of this moiety to an ethyl ester group linked to a substituted mandelic acid derivative, while in the main compound it is directly attached to a methyl benzoate. [https://www.semanticscholar.org/paper/1091940cf07777617cde32a427d30247ca090f57 []]

Dimethyl (Z)-2(l ,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: The crystal structure of this compound has been studied, revealing the lack of a common plane between the indole ring and the acyclic portion of the molecule [].

Relevance: This compound belongs to the same class of indole derivatives as methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, highlighting the significance of indole derivatives in bio-organic chemistry []. Both share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. [https://www.semanticscholar.org/paper/55ac96835fff0840bb7220219ee4178333821df2 []]

N-[2-[(l S)-l-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-l,3-dioxo-lH-isoindol-4-yl]acetamide

Compound Description: The solid-state forms and an improved synthesis method for this compound are described [].

Relevance: While structurally more complex, this compound shares the core phthalimide structure (2,3-dihydro-l,3-dioxo-lH-isoindol-4-yl) with methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate. [https://www.semanticscholar.org/paper/f1e4970c3b19708cc15258da4de8b0c78627f229 []]

N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b)

Compound Description: These novel phthalimide derivatives have been synthesized and characterized using NMR and IR spectra []. Both compounds exhibited antioxidant activity, with 1b showing the strongest effect [].

Relevance: These compounds are phthalimide derivatives, similar to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate. The shared core structure is the phthalimide moiety (1,3-dioxoisoindolin-2-yl), with variations in the substituents attached to the nitrogen atom. [https://www.semanticscholar.org/paper/74f1781832806fbee2f3f10fcd90879ec4769add []]

N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2)

Compound Description: This compound is a hexahydrophthalimide derivative synthesized and characterized []. It also displayed antioxidant activity in the DPPH assay [].

Relevance: This compound, while structurally similar to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, is a hexahydrophthalimide derivative. It shares the core structure of the phthalimide moiety, but with a saturated cyclohexane ring instead of the aromatic benzene ring. [https://www.semanticscholar.org/paper/74f1781832806fbee2f3f10fcd90879ec4769add []]

2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (6a–6g)

Compound Description: These derivatives were developed as potential analgesic and antipyretic agents []. Two different synthetic routes for their preparation were explored, showcasing their versatile synthesis [].

N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives (10a–10g)

Compound Description: These compounds were synthesized as potential analgesic and antipyretic agents []. They were derived from the hydrolysis of the corresponding 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives [].

Relevance: These compounds are also structurally similar to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, sharing the phthalimide core, but in an open-ring form as phthalamic acid derivatives. They also have a 4-hydroxy-phenylcarbamoyl-methyl substituent instead of the methyl benzoate found in the main compound. [https://www.semanticscholar.org/paper/851e2a6d81e15129b296a98503bee5623795897e []]

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1), (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2), 3-(1,3-dioxo-1,3-dihydro-2H-iso-indol-2-yl)benzyl nitrate (C3), 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4), 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5), and 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (C6)

Compound Description: This series of phthalimide derivatives was designed as potential drug candidates for the treatment of sickle cell anemia [, ]. Their mutagenicity was evaluated, with varying potencies observed []. In vivo genotoxicity studies showed they were less genotoxic than hydroxyurea, making them potential candidates for safer treatment of sickle cell disease [].

Relevance: These compounds share the core phthalimide structure (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, demonstrating the versatility of this scaffold for drug development. The variations lie in the substituents attached to the nitrogen atom, including nitrate esters, benzyl groups, and a benzenesulfonamide group. [https://www.semanticscholar.org/paper/7ebbc4ef0ca9e38565d6399b394310e87f8d1e5a [], https://www.semanticscholar.org/paper/6caa803b64a4d394cce58deade4cc04e0459d8d9 []]

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , ]. It has no agonist activity and binds to a different allosteric site than other known mGluR5 modulators [, ]. CPPHA potentiates the effects of glutamate and other agonists on mGluR5 in recombinant and native systems [, ].

Relevance: CPPHA shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, indicating the potential of this structural feature in modulating mGluR5 activity. The difference lies in the presence of a 4-chloro-2-(2-hydroxybenzamido)phenyl group attached to the nitrogen atom in CPPHA, while methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate has a methyl benzoate group. [https://www.semanticscholar.org/paper/fb99fa19d718f45ab00f35fc5603875342d76c58 [], https://www.semanticscholar.org/paper/38e6be3c0a0c781f78f4e30c12f36f08956fe850 [], https://www.semanticscholar.org/paper/53daf7ae10a70fb37c7994f115ce6e382b3300d3 [], https://www.semanticscholar.org/paper/3c16ff40daf8cee4433abce415855d804975cd23 [], https://www.semanticscholar.org/paper/67d34cbf8f33fa30da37b7cf3c305e46a28d600b [], https://www.semanticscholar.org/paper/7468968846c238c953cfddef851645641ec29e75 []]

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM that binds to the same allosteric site as CPPHA []. It exhibits greater mGluR5 subtype selectivity than CPPHA, making it a more suitable tool for studying mGluR5 in the CNS []. Unlike other mGluR5 PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP) [].

Relevance: NCFP is structurally very similar to CPPHA and methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate. All three share the phthalimide moiety as their core structure. NCFP differs from CPPHA by the presence of a picolinamide group instead of a 2-hydroxybenzamide group, and from the main compound by the presence of a 4-chloro-2-(picolinamido)phenyl group instead of the methyl benzoate. [https://www.semanticscholar.org/paper/e313ffb40e8727b71af8555757713af28a2e5e24 []]

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: CDPPB is an allosteric potentiator of mGluR5 [, ]. VU-29 is a highly potent analog of CDPPB that selectively potentiates mGluR5-mediated responses in midbrain neurons, while another allosteric potentiator has the opposite effect []. The binding of CDPPB and its analogs to the MPEP site correlates with their potency as mGluR5 potentiators [].

Relevance: While CDPPB and VU-29 do not directly contain the phthalimide moiety found in methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, they are included here as they exemplify the concept of allosteric modulation of mGluR5 and highlight the diverse structural classes that can act as allosteric potentiators. [https://www.semanticscholar.org/paper/38e6be3c0a0c781f78f4e30c12f36f08956fe850 [], https://www.semanticscholar.org/paper/53daf7ae10a70fb37c7994f115ce6e382b3300d3 []]

N,N'-bis[3-(1,3-dihydro-1, 3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1, 6-hexanediaminium diiodide (dimethyl-W84)

Compound Description: Dimethyl-W84 is a potent allosteric modulator of muscarinic acetylcholine M2 receptors, specifically those bound by the antagonist N-methylscopolamine (NMS) [, ]. Its tritiated form, [(3)H]dimethyl-W84, can be used as a radioalloster to study allosteric binding at M2 receptors [, ]. The binding affinity of dimethyl-W84 correlates well with its potency to allosterically stabilize NMS/receptor complexes [].

Relevance: Dimethyl-W84 is structurally distinct from methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate but is included due to its significant role as an allosteric modulator. This compound incorporates two phthalimide moieties (1,3-dihydro-1, 3-dioxo-4-methyl-2H-isoindol-2-yl) linked by a hexanediamine chain, highlighting the diverse applications of phthalimide derivatives in pharmacological research. [https://www.semanticscholar.org/paper/e7c9c557b75799b5951f7e6376caf494dd370997 [], https://www.semanticscholar.org/paper/5977736d34e917e5ba4f9749d7d2f8b9abcd3a77 []]

2-bromomethyl-3-nitro-methyl benzoate

Compound Description: This compound serves as a crucial intermediate in the synthesis of 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindolyl-2-yl)piperidine-2,6-dione (lenalidomide) [, ]. Lenalidomide is a potent immunomodulatory drug used for the treatment of multiple myeloma and myelodysplastic syndromes.

Relevance: While not directly containing the phthalimide moiety present in methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, this compound is included due to its role as a precursor in the synthesis of lenalidomide. Lenalidomide contains a phthalimide-like structure, highlighting the relevance of this core structure in medicinal chemistry. [https://www.semanticscholar.org/paper/ced74621fab1bfe170d69a676d19bbb3efc5eb2d [], https://www.semanticscholar.org/paper/0b1f63c737f87106fb1bf4417417d3ef7485b46e []]

1-(5-methyl-4H-pyrazol-3-yl) methanamine derivatives

Compound Description: This series of compounds was synthesized by reacting 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride with acetone or acetic acid, followed by cyclization with hydrazine hydrate []. These derivatives exhibited significant antibacterial activity compared to standard drugs [].

Relevance: These compounds are synthesized from a phthalimide derivative (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride), demonstrating the synthetic utility of this class of compounds. While the final compounds do not contain the phthalimide moiety, their synthesis highlights the role of phthalimide derivatives as building blocks for bioactive molecules. [https://www.semanticscholar.org/paper/75a3e317c0b1411a72e6da532fef4c3bb009dabc []]

2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (3) and N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid (4)

Compound Description: Compound 3 serves as an intermediate in the synthesis of compound 4, a water-soluble potential analgesic agent []. Two different synthetic routes were developed for the preparation of 3, showcasing the versatility of phthalimide chemistry [].

Relevance: These compounds are closely related to methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, emphasizing the potential of this scaffold in medicinal chemistry. Both 3 and the main compound contain the phthalimide moiety (1,3-dioxo-1,3-dihydro-isoindol-2-yl) connected to an acetamide group. Compound 4, derived from 3, represents the open-ring form of the phthalimide as phthalamic acid. [https://www.semanticscholar.org/paper/bf78340ca7eec0d2de7b0923fd4a9ce971e92e81 []]

Properties

CAS Number

781632-38-0

Product Name

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate

IUPAC Name

methyl 3-[(1,3-dioxoisoindol-2-yl)methyl]benzoate

Molecular Formula

C17H13NO4

Molecular Weight

295.294

InChI

InChI=1S/C17H13NO4/c1-22-17(21)12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9H,10H2,1H3

InChI Key

QQYVUYGZCDBGGW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.